(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime
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Overview
Description
(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the oxime functional group and the chlorophenyl substituent enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the carbaldehyde oxime: The aldehyde group is introduced via formylation reactions, followed by the conversion to the oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the oxime group to amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions on the chlorophenyl ring and the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions include nitrile oxides, amines, substituted imidazo[1,5-a]pyridines, and various functionalized derivatives .
Scientific Research Applications
(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The chlorophenyl group enhances lipophilicity, aiding in membrane permeability and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their biological activities and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine derivatives: Similar in structure but may have different substituents, leading to variations in reactivity and applications.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in diverse research fields make it a valuable compound for further study .
Properties
IUPAC Name |
(NE)-N-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-10(5-7-11)14-17-12(9-16-19)13-3-1-2-8-18(13)14/h1-9,19H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKUKNINGASFBK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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